molecular formula C12H18O B167545 1-Adamantyl methyl ketone CAS No. 1660-04-4

1-Adamantyl methyl ketone

Cat. No. B167545
M. Wt: 178.27 g/mol
InChI Key: DACIGVIOAFXPHW-UHFFFAOYSA-N
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Patent
US06344590B1

Procedure details

A mixture of 0.3 mol of adamantane, 1.8 mol of biacetyl, 1.5 mmol of cobalt (II) acetate, and 300 ml of acetic acid was stirred at 60° C. under an oxygen atmosphere (1 atm) for 4 hours. The reaction mixture was concentrated to about 20% by weight, extracted with ethyl acetate, dried and washed with hexane to give 1-acetyladamantane in yield of 52% at a conversion rate from adamantane of 87%.
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
1.8 mol
Type
reactant
Reaction Step One
Name
cobalt (II) acetate
Quantity
1.5 mmol
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.[C:11](C(C)=O)([CH3:13])=[O:12]>C([O-])(=O)C.[Co+2].C([O-])(=O)C.C(O)(=O)C>[C:11]([C:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2)(=[O:12])[CH3:13].[CH:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.3 mol
Type
reactant
Smiles
C12CC3CC(CC(C1)C3)C2
Name
Quantity
1.8 mol
Type
reactant
Smiles
C(=O)(C)C(=O)C
Name
cobalt (II) acetate
Quantity
1.5 mmol
Type
catalyst
Smiles
C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred at 60° C. under an oxygen atmosphere (1 atm) for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to about 20% by weight
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried
WASH
Type
WASH
Details
washed with hexane

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(=O)C12CC3CC(CC(C1)C3)C2
Name
Type
product
Smiles
C12CC3CC(CC(C1)C3)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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